molecular formula C9H7ClN2O2 B594839 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1244949-71-0

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B594839
CAS No.: 1244949-71-0
M. Wt: 210.617
InChI Key: FWVGFHICGCRVDI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is the systematic IUPAC name for this heterocyclic organic compound. The nomenclature reflects its fused bicyclic structure, consisting of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The numbering of the pyrrolo[3,2-c]pyridine system begins at the pyrrole nitrogen, proceeding through the fused rings to assign positions to substituents.

The compound features:

  • A chlorine atom at position 4 of the pyrrolopyridine scaffold.
  • A methyl ester group (–COOCH₃) at position 6.

The structural representation can be unambiguously described using the SMILES notation O=C(OC)C1=CC(NC=C2)=C2C(Cl)=N1, which encodes the connectivity of atoms and functional groups. The InChIKey FWVGFHICGCRVDI-UHFFFAOYSA-N provides a unique identifier for the compound’s stereochemical and structural features.

Alternative structural depictions include the canonical SMILES O=C(OC)C=1N=C(Cl)C=2C=CNC2C1, emphasizing the fused ring system and substituent positions. The compound’s planar aromatic system and electron-withdrawing groups influence its reactivity and intermolecular interactions.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 1244949-71-0 , a universal identifier for chemical substances. Additional designations include:

Identifier Type Value Source
PubChem CID Not explicitly listed
MDL Number MFCD26143079
Synonym 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 4-chloro-, methyl ester
Linear Formula C₉H₇ClN₂O₂

Alternative synonyms from regulatory and commercial databases include:

  • Methyl 4-chloro-7-azaindole-6-carboxylate (azaindole terminology).
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester (inverted functional group naming).

These designations reflect variations in naming conventions across pharmacological and synthetic chemistry contexts.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇ClN₂O₂ defines the compound’s atomic composition, with:

  • 9 carbon atoms (including the methyl ester group).
  • 7 hydrogen atoms .
  • 1 chlorine atom .
  • 2 nitrogen atoms (one in the pyrrole ring, one in the pyridine ring).
  • 2 oxygen atoms (from the carboxylate group).

The molecular weight is calculated as follows:

Atom Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 9 12.011 108.099
Hydrogen 7 1.008 7.056
Chlorine 1 35.45 35.45
Nitrogen 2 14.007 28.014
Oxygen 2 16.00 32.00
Total 210.62

This matches the experimentally reported molecular weight of 210.62 g/mol . The chlorine atom and ester group contribute significantly to the compound’s polarity, influencing its solubility and chromatographic behavior.

The exact mass (monoisotopic mass) is 210.0197 g/mol , derived from the most abundant isotopes of constituent atoms. This value is critical for mass spectrometry-based identification in analytical workflows.

Properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVGFHICGCRVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=CNC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670387
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-71-0
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Chlorination Conditions and Outcomes

Starting MaterialChlorinating AgentSolventTemp (°C)Time (h)Yield (%)Position Chlorinated
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylateNCSDMF2018253
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylateNCSDMF0–2024894

The disparity in regioselectivity between similar substrates underscores the influence of ester positioning on electrophilic aromatic substitution. Computational modeling of charge distribution in pyrrolopyridines could further rationalize these outcomes.

Cyclization of Halogenated Pyridine Derivatives

Building the pyrrolo[3,2-c]pyridine core from halogenated pyridine precursors avoids challenges associated with late-stage chlorination. A Sonogashira cross-coupling/cyclization strategy, as demonstrated by ACS Publications, involves:

  • Synthesis of 4-amino-2-bromo-5-iodopyridine (15) : Iodination of 4-amino-2-bromopyridine (13) with iodine monochloride in acetic acid yields regioisomers 15 (38%) and 14 (37%), separable via chromatography.

  • Alkyne coupling : Reaction with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (20) under Sonogashira conditions forms cyclization precursor 46 (88% yield).

  • Base-mediated cyclization : Treatment with NaH or KOtBu induces ring closure to generate the pyrrolopyridine scaffold.

Introducing chlorine at position 4 requires either:

  • Pre-cyclization halogenation : Starting with 4-chloro-2-bromo-5-iodopyridine.

  • Post-cyclization functionalization : Selective C–H activation at position 4 using Pd catalysis.

Table 2: Cyclization Yields with Varied Substituents

PrecursorBaseTemp (°C)Time (h)Yield (%)Product
4-Amino-2-bromo-5-iodopyridineNaH0→202.2589Methyl 1-tosyl-pyrrolo[3,2-c]pyridine-4-carboxylate
4-Chloro-2-bromo-5-iodopyridineKOtBu251275*Methyl 4-chloro-pyrrolo[3,2-c]pyridine-6-carboxylate*

*Hypothetical data extrapolated from Ref.

Functional Group Interconversion Strategies

Alternative routes leverage nitro-to-chloro or amino-to-chloro conversions:

  • Diazotization/Chlorination : Treating methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-6-carboxylate with NaNO₂/HCl in the presence of CuCl generates the chloro derivative. This method, however, risks diazonium salt instability and side reactions.

  • Nucleophilic Aromatic Substitution : Activating position 4 via nitration or sulfonation enables displacement with chloride ions. For instance, sulfonic acid derivatives at position 4 react with NaCl in polar aprotic solvents (e.g., DMSO) under heating.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Each Approach

MethodAdvantagesLimitationsIdeal Use Case
Direct ChlorinationSimple, one-stepPoor regioselectivitySmall-scale optimization
Cyclization of Halogenated PrecursorsHigh regiocontrol, scalableMulti-step synthesis, costly catalystsBulk API production
Functional Group InterconversionFlexibility in substitution patternsHarsh conditions, low yieldsLate-stage diversification

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The compound’s key differentiating features are its [3,2-c] pyrrolo-pyridine ring fusion, chloro substitution at position 4, and ester group at position 6. Below is a comparative table of structurally related compounds:

Compound Name Pyrrolo Ring System Substituent Positions Ester Group Molecular Weight (g/mol) CAS Number Key References
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate [3,2-c] Cl at 4, COOMe at 6 Methyl ~210.62* Not provided N/A
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate [3,2-c] Cl at 6, COOEt at 3 Ethyl 224.64 1951441-84-1
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate [2,3-c] Cl at 5, COOEt at 2 Ethyl Not reported N/A
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate [3,2-c] COOMe at 6 (no Cl) Methyl Not reported 1190862-33-9
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride [3,4-c] (dihydro) Cl at 6, HCl salt None 195.06 2055840-67-8

*Calculated based on formula C₉H₇ClN₂O₂.

Key Observations:

Ring System Differences: The [3,2-c] fusion in the target compound contrasts with [2,3-c] () and [3,4-c] (), altering electron distribution and steric accessibility. The dihydro modification in 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride introduces partial saturation, reducing aromaticity and increasing conformational flexibility .

Substituent Effects :

  • Chlorine Position : The 4-chloro group in the target compound distinguishes it from analogs with Cl at positions 5 () or 6 (). Position 4 may influence hydrogen bonding or hydrophobic interactions in biological targets.
  • Ester Group : The methyl ester at position 6 in the target compound contrasts with ethyl esters at positions 2 or 3 in analogs (e.g., ). Ethyl esters may confer higher lipophilicity, affecting solubility and metabolic stability .

Biological Activity

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
Melting Point224–225 °C
CAS Number1244949-71-0

The compound features a pyrrolo[3,2-c]pyridine core structure, which is significant for its biological activity and serves as a building block in the synthesis of various pharmacologically active molecules .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may participate in enzymatic inhibition or act as an anti-inflammatory agent by interfering with pro-inflammatory pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The compound has shown nanomolar to micromolar GI50 values, indicating its potency in inhibiting cancer cell growth. For example, derivatives of this compound have been tested for their anticancer properties with promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research indicates that it exhibits bacteriostatic effects against common pathogens such as E. coli and S. aureus. The presence of the chlorine atom in the structure may enhance its interaction with bacterial membranes or enzymes, contributing to its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong antiproliferative activity against various cancer cell lines, with some derivatives showing an EC50 value as low as 0.0227 µM .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, compounds similar to this compound were tested against multiple bacterial strains, demonstrating effective inhibition with minimal cytotoxicity towards human cells .
  • Inflammation Studies : Research conducted on inflammatory responses showed that the compound could significantly reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Cyclization of substituted pyrrolidine precursors using Lewis acids (e.g., AlCl₃) in high-boiling solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) is effective. Post-reaction neutralization with sodium bicarbonate and purification via recrystallization (ethanol) yields crystalline products . Chlorination steps may employ POCl₃ or PCl₅, with solvent selection critical to minimize byproducts .
  • Key Data : Typical yields range from 70–80% after optimization. IR and NMR confirm carbonyl (1730–1700 cm⁻¹) and aromatic proton environments (δ 6.95–7.13 ppm) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl ester at δ 3.65 ppm) and confirms absence of regioisomers .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., cis/trans configurations) via C–H⋯π and hydrogen-bonding interactions .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 245 [M⁺] for related pyrroloquinoline derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the methyl ester or decomposition of the chloro substituent. Purity (>95% by HPLC) should be monitored periodically .

Q. What preliminary pharmacological screening assays are suitable for this compound?

  • Methodology :

  • Kinase Inhibition Assays : Test against JAK2 or FLT3 kinases due to structural similarity to pyrrolopyridine-based inhibitors .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo[3,2-c]pyridine core be achieved?

  • Methodology :

  • Electrophilic Aromatic Substitution : Utilize directing groups (e.g., methyl ester) to target C-3 or C-5 positions. Halogenation (Br₂/Fe) at C-4 requires careful temperature control .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the chloro-substituted position (Pd(PPh₃)₄, K₂CO₃, DMF) .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to model electrophilic attack sites .
  • Molecular Docking : Dock into kinase ATP pockets (e.g., PDB: 4YNE) using AutoDock Vina to prioritize biological targets .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

  • Methodology :

  • Reproducibility Checks : Verify solvent purity (e.g., dichlorobenzene anhydrous grade) and reaction scaling effects .
  • Advanced NMR Techniques : Use 2D-COSY and NOESY to resolve overlapping signals in crowded aromatic regions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • In Situ Monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from dimeric byproducts .

Q. How does the chloro substituent influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Hammett Analysis : Compare reaction rates of chloro vs. methoxy derivatives in nucleophilic substitution to quantify electronic effects .
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for Cl⁻ elimination) in acetonitrile/TBAP .

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